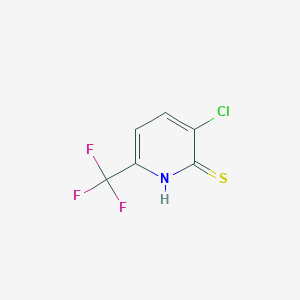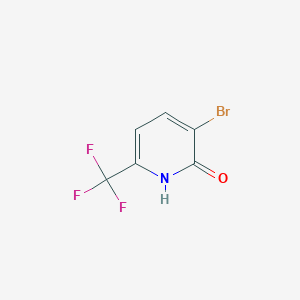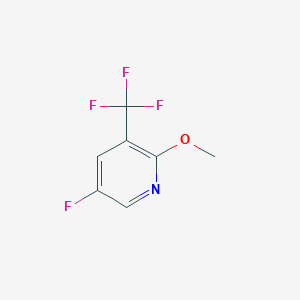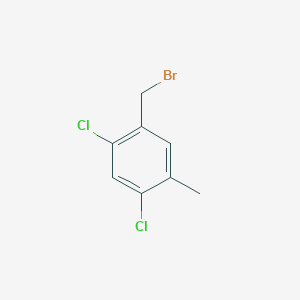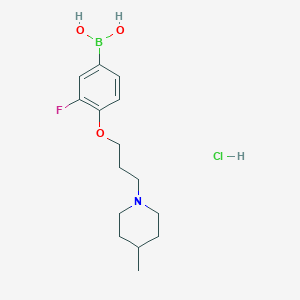
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride
Overview
Description
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . This compound features a fluorinated phenyl ring and a piperidine moiety, making it a valuable intermediate in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride typically involves multiple steps. One common route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring.
Piperidine Introduction: Attachment of the piperidine moiety via a propoxy linker.
Boronic Acid Formation: Conversion of the phenyl ring to a boronic acid derivative.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
4-Fluorophenylboronic Acid: Lacks the piperidine moiety but shares the fluorinated phenyl ring.
3-Piperidinylphenylboronic Acid: Contains the piperidine moiety but lacks the fluorine atom.
Uniqueness
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride is unique due to its combination of a fluorinated phenyl ring and a piperidine moiety. This structural feature enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDUULQHITRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


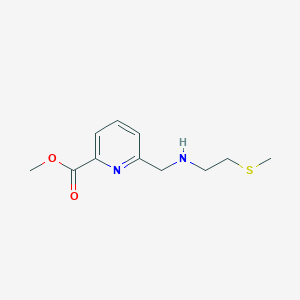

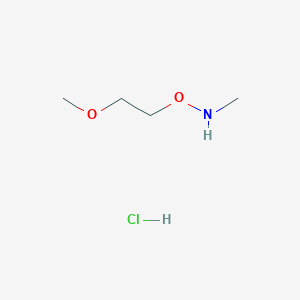
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
